Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride
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Overview
Description
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry, agrochemistry, and materials science . The compound’s structure features a fused bicyclic system, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the condensation of 2-aminopyridines with various aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of catalysts such as FeCl3 or Cu(OAc)2 and can be carried out under mild to moderate temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) and iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: An impurity of Zolpidem, a medication used for insomnia.
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: Related to Zolpidem.
Uniqueness
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability . This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15Cl2N3 |
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Molecular Weight |
248.15 g/mol |
IUPAC Name |
N-methyl-1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-3-4-10-12-9(5-11-2)7-13(10)6-8;;/h3-4,6-7,11H,5H2,1-2H3;2*1H |
InChI Key |
YRYZVKJKTVDPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CNC.Cl.Cl |
Origin of Product |
United States |
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